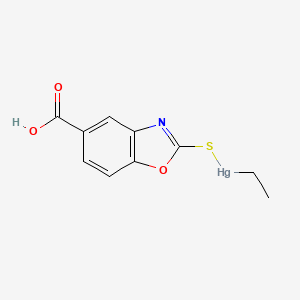
Otimerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Otimerat ist eine chemische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Aufmerksamkeit erregt hat. Es ist bekannt für seine einzigartigen Eigenschaften und potenziellen Anwendungen in Chemie, Biologie, Medizin und Industrie.
Vorbereitungsmethoden
Die Synthese von Otimerat umfasst mehrere Schritte, die jeweils spezifische Reaktionsbedingungen und Reagenzien erfordern. Die Syntheserouten umfassen in der Regel:
Anfangsbildung: Der erste Schritt beinhaltet die Reaktion von Vorläuferverbindungen unter kontrollierten Bedingungen, um die Grundstruktur von Otimerat zu bilden.
Zwischenreaktionen: Anschließende Reaktionen beinhalten die Modifikation der Zwischenverbindungen, um spezifische funktionelle Gruppen einzuführen.
Endsynthese: Der letzte Schritt umfasst die Reinigung und Kristallisation, um reines Otimerat zu erhalten.
Industrielle Produktionsmethoden für Otimerat können großtechnische Synthesen unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie kontinuierliche Strömungsreaktoren und automatisierte Synthese können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Otimerat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Otimerat kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen beinhalten die Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid, um Otimerat in seine reduzierten Formen umzuwandeln.
Substitution: Substitutionsreaktionen können unter bestimmten Bedingungen auftreten, bei denen funktionelle Gruppen in Otimerat durch andere Gruppen ersetzt werden, wobei Reagenzien wie Halogene oder Alkylierungsmittel verwendet werden.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte oder carboxylierte Derivate ergeben, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Otimerat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: In der Chemie wird Otimerat als Reagenz in verschiedenen organischen Synthesen verwendet. Seine einzigartige Reaktivität macht es wertvoll für die Herstellung komplexer Moleküle und die Untersuchung von Reaktionsmechanismen.
Biologie: In der biologischen Forschung wird Otimerat auf seine potenziellen Auswirkungen auf zelluläre Prozesse und Signalwege untersucht. Es kann in Studien verwendet werden, die sich mit Enzyminhibition, Signaltransduktion und Stoffwechselregulation befassen.
Medizin: Die potenziellen therapeutischen Eigenschaften von Otimerat werden in der medizinischen Forschung untersucht. Es könnte Anwendungen in der Arzneimittelentwicklung haben, insbesondere bei der gezielten Ansteuerung spezifischer molekularer Signalwege, die an Krankheiten beteiligt sind.
Industrie: In industriellen Anwendungen wird Otimerat bei der Herstellung von Spezialchemikalien, Polymeren und Materialien verwendet. Seine einzigartigen Eigenschaften machen es für die Herstellung von Hochleistungsprodukten geeignet.
Wirkmechanismus
Der Wirkmechanismus von Otimerat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es kann seine Wirkungen ausüben, indem es an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Die genauen beteiligten molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab. Beispielsweise kann Otimerat in der medizinischen Forschung bestimmte Enzyme hemmen, die an der Krankheitsentwicklung beteiligt sind, während es in der biologischen Forschung Signaltransduktionswege beeinflussen kann.
Wirkmechanismus
The mechanism of action of Otimerate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medical research, this compound may inhibit certain enzymes involved in disease progression, while in biological research, it may affect signal transduction pathways.
Eigenschaften
CAS-Nummer |
23068-56-6 |
|---|---|
Molekularformel |
C10H9HgNO3S |
Molekulargewicht |
423.84 g/mol |
IUPAC-Name |
(5-carboxy-1,3-benzoxazol-2-yl)sulfanyl-ethylmercury |
InChI |
InChI=1S/C8H5NO3S.C2H5.Hg/c10-7(11)4-1-2-6-5(3-4)9-8(13)12-6;1-2;/h1-3H,(H,9,13)(H,10,11);1H2,2H3;/q;;+1/p-1 |
InChI-Schlüssel |
NHFTYRVYHNSKMY-UHFFFAOYSA-M |
Kanonische SMILES |
CC[Hg]SC1=NC2=C(O1)C=CC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


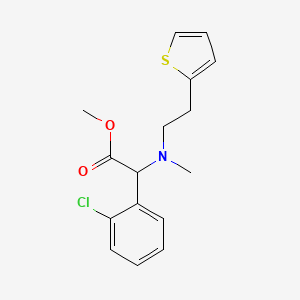
![19-[(beta-D-glucopyrasyl)oxy]-](/img/structure/B12296897.png)
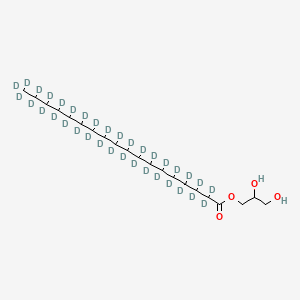

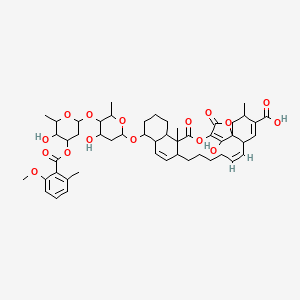
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12296913.png)
![4-[4-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[(2-pyridin-3-ylcyclopropanecarbonyl)amino]phenyl]methyl]benzamide](/img/structure/B12296924.png)
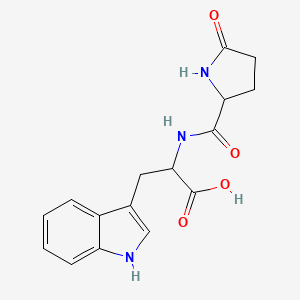
![[1,1'-Biphenyl]-4-yl(mesityl)iodonium trifluoromethanesulfonate](/img/structure/B12296929.png)
![N-[[1-[N-Acetamidyl]-[1-cyclohexylmethyl-2-hydroxy-4-isopropyl]-but-4-YL]-carbonyl]-glutaminyl-arginyl-amide](/img/structure/B12296930.png)
![1-[2-[[2-[2-[2-[2-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12296935.png)
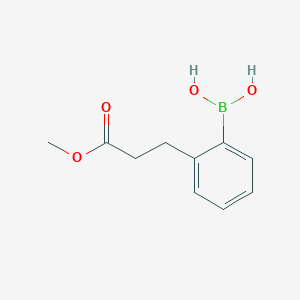

![5-[2-Amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12296949.png)
